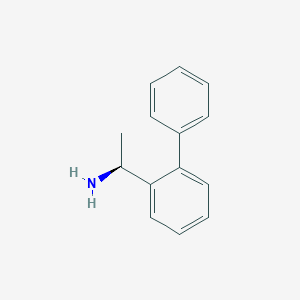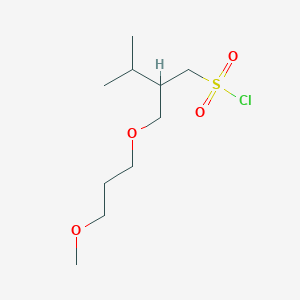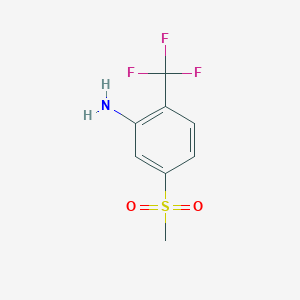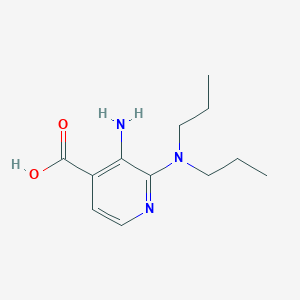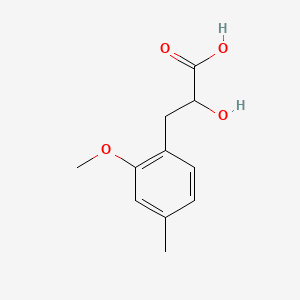
2-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O4. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propanoic acid moiety. It is a derivative of phenylpropanoic acid and is known for its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylphenol.
Reaction with Propanoic Acid: The starting material is reacted with propanoic acid under controlled conditions, often in the presence of a catalyst.
Hydroxylation: The hydroxylation step introduces the hydroxy group at the desired position on the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
2-(2’-Hydroxy-4’-methylphenyl)propionic acid: This compound has a similar backbone but different substituents on the phenyl ring.
Uniqueness
2-Hydroxy-3-(2-methoxy-4-methylphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and methyl groups on the phenyl ring, along with the propanoic acid moiety, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-hydroxy-3-(2-methoxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7-3-4-8(10(5-7)15-2)6-9(12)11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14) |
Clé InChI |
GQZBAMUKOWDRCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC(C(=O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


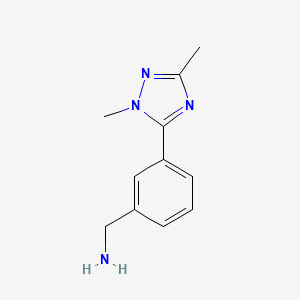

![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
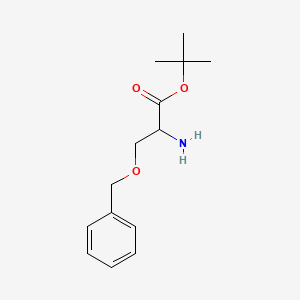
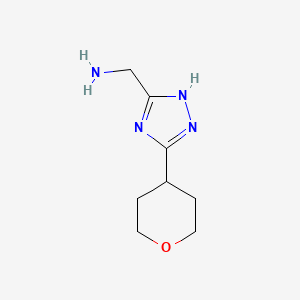
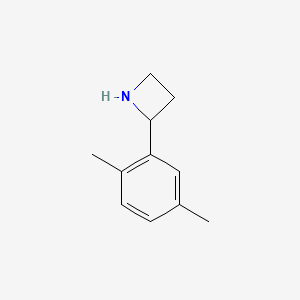
![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)
